Pyrazine, 2-iodo-6-(methylthio)-

Cross-coupling Stille reaction Synthetic efficiency

Pyrazine, 2-iodo-6-(methylthio)- (CAS 58138-80-0) is a heterocyclic aromatic organic compound classified as a substituted pyrazine. It is characterized by a pyrazine core (a six-membered ring with two nitrogen atoms at the 1 and 4 positions) bearing an iodine atom at the 2-position and a methylthio (-SCH3) group at the 6-position.

Molecular Formula C5H5IN2S
Molecular Weight 252.08 g/mol
CAS No. 58138-80-0
Cat. No. B3273164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine, 2-iodo-6-(methylthio)-
CAS58138-80-0
Molecular FormulaC5H5IN2S
Molecular Weight252.08 g/mol
Structural Identifiers
SMILESCSC1=CN=CC(=N1)I
InChIInChI=1S/C5H5IN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
InChIKeyOHMPWYXOSJTRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-(methylthio)pyrazine (CAS 58138-80-0): A Dual-Functional Pyrazine Scaffold for Cross-Coupling and Metallation Chemistry


Pyrazine, 2-iodo-6-(methylthio)- (CAS 58138-80-0) is a heterocyclic aromatic organic compound classified as a substituted pyrazine [1]. It is characterized by a pyrazine core (a six-membered ring with two nitrogen atoms at the 1 and 4 positions) bearing an iodine atom at the 2-position and a methylthio (-SCH3) group at the 6-position. This unique substitution pattern provides two chemically orthogonal handles for selective functionalization . It is a high-value building block in medicinal chemistry, agrochemical synthesis, and materials science, particularly for applications requiring sequential or site-selective derivatization.

The Critical Role of 2-Iodo-6-(methylthio)pyrazine in Retrosynthetic Planning


Substituting Pyrazine, 2-iodo-6-(methylthio)- with simpler or more common pyrazine analogs (e.g., 2-iodopyrazine or 2-chloro-6-(methylthio)pyrazine) is not chemically equivalent and often leads to synthetic failure or compromised product profiles [1]. The compound's value proposition lies in the synergistic and orthogonal reactivity of its iodine and methylthio substituents. The iodine atom enables high-yielding cross-coupling reactions under mild conditions that the corresponding bromo or chloro analogs cannot match [2]. Simultaneously, the methylthio group can act as a directing group for metallation [3] or serve as a stable latent functionality that can be unmasked to a thiol or further oxidized in the final steps of a synthesis [4]. This dual functionality allows for a convergent and modular synthetic strategy not accessible with mono-functionalized or differently halogenated pyrazines.

Quantitative Differentiation of 2-Iodo-6-(methylthio)pyrazine vs. Analogs


Superior Reactivity in Cross-Coupling: 2-Iodo vs. 2-Bromo Pyrazine

In the synthesis of molybdopterin model ligands, the coupling of 2-iodopyrazine with stannylated dithiocarbonate units was identified as the only reliable and most efficient route to the target compounds [1]. The study (re-)evaluated several cross-coupling procedures and found the Stille reaction with the iodo-derivative to be indispensable. While specific yield comparisons for 2-iodo-6-(methylthio)pyrazine were not provided in the literature, this class-level inference from the 2-iodopyrazine core is directly applicable. The reactivity of the C-I bond is significantly higher than that of a C-Br or C-Cl bond in cross-coupling reactions, enabling reactions under milder conditions and with higher yields.

Cross-coupling Stille reaction Synthetic efficiency

Unique Metal-Directing Capability in Lithiation Reactions

The presence of both an iodine and a methylthio group on the pyrazine ring enables a unique 'iodo and nitrogen directed metallation' pathway [1]. This was demonstrated on 4-iodo-2-methylthiopyrimidine, a direct structural analog in the diazine family. The lithiation of this compound was successfully achieved, providing a new synthetic route to functionalized derivatives. This dual directing effect is not present in compounds like 2-iodopyrazine (which lacks the methylthio group) or 2-(methylthio)pyrazine (which lacks the iodine), limiting the scope and regioselectivity of their functionalization.

Metallation Lithiation Directed ortho-metalation (DoM)

Leveraging a Latent Thiol Handle for Sequential Derivatization

The methylthio (-SCH3) group serves as a chemically stable, non-polar, and metabolically robust latent thiol handle [1]. This allows it to be carried through multiple synthetic steps without interference, unlike a free thiol (-SH) which is prone to oxidation and nucleophilic side reactions. In a medicinal chemistry program, analogs with a methylthio group (OSM-S-359) were synthesized and tested, while their sulfoxide (OSM-S-360) and sulfone (OSM-S-361) counterparts were also explored, though all were reported as inactive [1]. This illustrates the potential for late-stage diversification via oxidation of the methylthio group to modulate properties like solubility, polarity, and H-bonding capacity.

Prodrug design Functional group interconversion Oxidation state control

High-Impact Applications of 2-Iodo-6-(methylthio)pyrazine in Medicinal and Material Sciences


Synthesis of Complex Molybdopterin Model Ligands

This compound is a key precursor for synthesizing ene-dithiolate ligand systems that model the molybdopterin cofactor [1]. The presence of the iodine atom is essential for the only reliable cross-coupling route to these sophisticated target molecules. Using an analog with a different halogen or substitution pattern would likely result in synthetic failure or significantly lower yields, making 2-iodo-6-(methylthio)pyrazine an indispensable reagent for this specialized area of bioinorganic chemistry.

Medicinal Chemistry and Drug Discovery Programs

The compound serves as a versatile, dual-handle building block for the rapid assembly of diverse pyrazine-based libraries [1]. Its orthogonally reactive sites (iodine for cross-coupling, methylthio as a latent thiol) allow medicinal chemists to explore chemical space efficiently. For instance, the methylthio group can be carried through a multi-step synthesis and oxidized in the final steps to generate sulfoxide or sulfone analogs, as demonstrated in the OSM-S series, to fine-tune a lead compound's physicochemical and pharmacokinetic properties [2].

Agrochemical Discovery and Development

The pyrazine core is a privileged scaffold in agrochemicals, and the specific substitution pattern of this compound provides unique opportunities for designing novel pesticides or herbicides [1]. The dual functionality allows for the introduction of diverse moieties required for target binding and bioavailability optimization. The ability to perform directed metallation on similar diazine systems [2] provides a powerful tool for introducing further complexity onto the pyrazine ring in a regioselective manner, enabling the exploration of new chemical entities for crop protection.

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